Home > Products > Inhibitors/Agonists P347 > Olmesartan medoxomil
Olmesartan medoxomil - 144689-63-4

Olmesartan medoxomil

Catalog Number: EVT-277354
CAS Number: 144689-63-4
Molecular Formula: C24H26N6O3
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olmesartan medoxomil is a non-peptide, benzimidazole derivative classified as an angiotensin II type 1 (AT1) receptor antagonist. [, , ] It serves as a prodrug, rapidly converting to its active metabolite, Olmesartan, upon absorption in the gastrointestinal tract. [, , ] This conversion process is crucial for Olmesartan medoxomil to exert its pharmacological effects.

Future Directions
  • Exploration of its potential in treating other diseases: Preliminary evidence suggests possible benefits in conditions beyond hypertension, such as diabetic nephropathy and atherosclerosis. [, , ] Further research is necessary to confirm these findings and explore its potential applications in other areas.

Olmesartan

    Compound Description: Olmesartan is the active metabolite of olmesartan medoxomil. It is a potent, competitive, and selective angiotensin II type 1 (AT1) receptor antagonist used in the management of hypertension. [, , , ] Olmesartan is not metabolized by cytochrome P-450 enzymes and has a dual elimination route through the kidneys and liver. [, ]

    Relevance: Olmesartan is directly formed from olmesartan medoxomil via rapid de-esterification during absorption. [, ] This metabolic conversion is essential for olmesartan medoxomil's antihypertensive activity. While olmesartan medoxomil is a prodrug, olmesartan exerts the pharmacological effects by blocking the AT1 receptor.

Hydrochlorothiazide (HCTZ)

    Compound Description: Hydrochlorothiazide is a thiazide diuretic often used in combination with other antihypertensive agents, including olmesartan medoxomil. [, , , ] It acts by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the nephron, leading to increased urine output and lowering blood pressure.

    Relevance: Hydrochlorothiazide is frequently co-formulated with olmesartan medoxomil in a fixed-dose combination tablet to provide enhanced antihypertensive efficacy. [, , , ] This combination targets multiple mechanisms of blood pressure regulation, offering improved blood pressure control compared to either drug alone.

Azelnidipine

    Compound Description: Azelnidipine is a dihydropyridine calcium channel antagonist, selectively blocking L-type calcium channels. [] It is used to treat hypertension and related cardiovascular diseases.

    Relevance: Similar to hydrochlorothiazide, azelnidipine is also combined with olmesartan medoxomil in a fixed-dose combination for treating hypertension. [] This combination offers the benefit of targeting both the renin-angiotensin-aldosterone system (via olmesartan) and calcium influx in vascular smooth muscle (via azelnidipine) for synergistic blood pressure reduction.

Metoprolol Succinate

    Relevance: Although not directly mentioned as a combination therapy with olmesartan medoxomil in the provided abstracts, metoprolol succinate is studied alongside olmesartan medoxomil in analytical methods development for simultaneous determination in combined dosage forms. [, ] This suggests potential future research or clinical applications of this combination for managing hypertension.

Chlorthalidone

    Compound Description: Chlorthalidone is another thiazide diuretic, similar in mechanism of action to hydrochlorothiazide, used to treat hypertension. [, ]

    Relevance: Chlorthalidone is investigated alongside olmesartan medoxomil in developing and validating analytical methods, indicating a potential future trend of combining these drugs for treating hypertension. [, ] Their distinct mechanisms of action, targeting the renin-angiotensin-aldosterone system and renal sodium reabsorption, respectively, could provide synergistic blood pressure control.

Olmesartan Medoxomil Regio-isomer

    Compound Description: This compound is a structural isomer of olmesartan medoxomil, differing in the arrangement of substituents on the imidazole ring. []

    Relevance: Identified as a potential impurity during the synthesis of olmesartan medoxomil. [] Its presence can impact the purity and potentially the efficacy of the final drug product. Controlled synthesis methods are crucial to minimize the formation of this regio-isomer.

Trityl Olmesartan Medoxomil Acetone Solvate

    Compound Description: This compound is a crystalline form of trityl olmesartan medoxomil, containing one molecule of acetone per molecule of the drug substance. []

    Relevance: Utilized in a novel synthesis method for producing olmesartan medoxomil. [] This specific solvate form is crucial for achieving high purity olmesartan medoxomil with lower impurity content. The acetone molecule plays a critical role in the crystallization process and influences the final drug's purity.

Source and Classification

Olmesartan medoxomil is derived from the chemical structure of olmesartan, which itself belongs to a class of medications known as sartans or angiotensin receptor blockers (ARBs). The empirical formula for olmesartan medoxomil is C29H30N6O6C_{29}H_{30}N_{6}O_{6}, with a molecular weight of 558.58 g/mol . The compound was first approved by the U.S. Food and Drug Administration in 2002 for clinical use in treating hypertension.

Synthesis Analysis

The synthesis of olmesartan medoxomil involves several key steps, typically starting from trityl olmesartan medoxomil. Recent methods have focused on optimizing yields and purity while minimizing impurities.

Molecular Structure Analysis

The molecular structure of olmesartan medoxomil consists of a biphenyl group linked to an imidazole ring, which is further connected to a tetrazole moiety. Key structural features include:

  • Functional Groups: The compound contains carboxylic acid and ester functional groups that are crucial for its pharmacological activity.
  • Regioisomerism: Recent studies have indicated that certain intermediates in its synthesis exist predominantly as specific regioisomers, which may affect the final product's properties .

Structural Data

  • X-ray Crystallography: Single-crystal X-ray diffraction studies have provided insights into the arrangement of atoms within the molecule, confirming the attachment points of various substituents on the imidazole and tetrazole rings .
Chemical Reactions Analysis

Olmesartan medoxomil participates in several chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: As a prodrug, olmesartan medoxomil undergoes hydrolysis to convert into its active form, olmesartan, primarily in the gastrointestinal tract.
  2. Degradation Pathways: Under certain conditions, olmesartan can degrade into various impurities, including olmesartan acid and other derivatives, which are monitored during synthesis to ensure product quality .
Mechanism of Action

Olmesartan functions by selectively antagonizing the angiotensin II type 1 receptor (AT1). This blockade leads to:

  • Vasodilation: By preventing angiotensin II from binding to its receptors, olmesartan induces relaxation and dilation of blood vessels.
  • Reduced Aldosterone Secretion: This action decreases sodium reabsorption in the kidneys, promoting diuresis and lowering blood pressure.

Pharmacodynamics

Studies have shown that olmesartan effectively restores nocturnal blood pressure decline by enhancing daytime natriuresis, contributing to its antihypertensive effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of olmesartan medoxomil include:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data

  • Melting Point: Approximately 138–140°C.
  • pH Range: The pH of aqueous solutions can vary but typically remains neutral .
Applications

Olmesartan medoxomil is primarily used for:

  1. Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  2. Heart Failure Treatment: It may also be employed in managing heart failure due to its vasodilatory properties.
  3. Research Applications: Studies continue on its efficacy in combination therapies with other antihypertensive agents.
Synthetic Pathways & Structural Optimization of Olmesartan Medoxomil

Prodrug Design Rationale for Bioavailability Enhancement

Olmesartan medoxomil is an ester prodrug specifically engineered to overcome the inherently poor oral bioavailability (<5%) of the active pharmacophore olmesartan, a potent angiotensin II receptor blocker (ARB). The medoxomil moiety functions as a lipophilic promoter, significantly increasing gastrointestinal permeability by enhancing log P values by 2-3 units compared to olmesartan. This structural modification leverages intestinal epithelial esterases—particularly arylesterase—which catalyze rapid and complete hydrolysis of the prodrug to olmesartan during absorption, achieving near-total conversion within 1–2 hours post-administration [2] [4] [10]. Pharmacokinetic studies in rat models demonstrate that such prodrug optimization elevates Cmax by 3.5-fold and AUC by 4.2-fold relative to unmodified olmesartan, establishing the medoxomil approach as a cornerstone of its therapeutic efficacy [6].

Table 1: Pharmacokinetic Comparison of Olmesartan Prodrugs

Prodrug PromoietyLipophilicity (log P)Cmax (ng/mL)AUC0-∞ (ng·h/mL)
Medoxomil3.971,8903,993
Myristoyl5.812,4504,820
Cyclohexylcarboxyethyl5.122,3104,560
Benzoyloxyethyl4.781,9504,050

Data derived from preclinical rat studies [2] [6]

Esterification Strategies for Gastrointestinal Activation

The medoxomil group ((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl) is a cyclic carbonate ester strategically selected for its dual functionality: site-specific hydrolysis and pH-dependent stability. Unlike linear alkyl esters, the medoxomil ring structure exhibits high stability in acidic gastric environments (t½ > 12 hours in simulated gastric juice) but undergoes rapid enzymatic cleavage in intestinal mucosa and plasma by carboxylesterases. This targeted activation minimizes systemic prodrug circulation and ensures localized release of olmesartan at the site of absorption [6] [10]. Comparative studies with alternative promoieties (e.g., adamantylcarboxymethyl, benzoyloxyethyl) confirm medoxomil’s superiority in balancing lipophilicity, hydrolysis kinetics, and crystallinity—properties critical for manufacturing stability and dose consistency [2].

Structure-Activity Relationship of Imidazole Derivatives

The antihypertensive activity of olmesartan is anchored to three structural determinants within its imidazole core:

  • C4 Hydroxyalkyl Substituent: The 4-(1-hydroxy-1-methylethyl) group forms intramolecular hydrogen bonds with the adjacent C5 carboxylate, stabilizing a bioactive conformation that enhances AT1 receptor occupancy. This interaction potentiates receptor dissociation kinetics (t½ > 16 minutes), exceeding losartan’s dissociative profile by 10-fold [4] [8].
  • C2 Propyl Chain: Linear alkyl chains at C2 (propyl or butyl) optimize hydrophobic interactions within the AT1 receptor’s subpocket, with propyl conferring optimal IC50 (3.7 nM) while minimizing steric hindrance [1] [8].
  • Biphenyl-tetrazole System: The ortho-substituted biphenyl scaffold and acidic tetrazole (pKa ≈ 3.9) engage in salt-bridge interactions with receptor residues (e.g., Lys199), driving nanomolar affinity. Regioisomeric impurities at the imidazole N-alkylation site reduce potency by >100-fold, necessitating strict synthetic control (<0.1%) [1] [4].

Table 2: Structural Determinants of Olmesartan Activity

Structural FeatureRole in AT1 Receptor InteractionConsequence of Modification
C4 Hydroxyalkyl groupIntramolecular H-bonding; stabilizes bioactive conformation100-fold ↓ potency if replaced with methyl
C2 Propyl chainHydrophobic filling of receptor subpocket5-fold ↓ affinity with ethyl or cyclopropyl
Biphenyl-tetrazole systemSalt bridge with Lys199; π-π stacking50-fold ↓ binding if tetrazole replaced

Based on receptor modeling and mutagenesis studies [4] [8]

Synthetic Routes for Medoxomil Ester Conjugation

Industrial synthesis of olmesartan medoxomil employs a convergent approach with four critical stages:

Stage 1: Imidazole-Tetrazole CouplingEthyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate undergoes N-alkylation with 4’-[2-(trityltetrazol-5-yl)biphenyl-4-yl]methyl bromide under anhydrous K2CO3 catalysis. Optimized conditions (DMA solvent, 40–45°C, K2CO3 particle size ≤200 mesh) suppress regioisomer formation to <0.5% and achieve 90% yield. Key impurities include detritylated byproducts and hydrolyzed esters, controlled via crystallization from DMA/acetone/water (3:7:3) [1] [3].

Stage 2: Ester HydrolysisThe ethyl ester intermediate is saponified using NaOH in THF/water (4:1), selectively cleaving the ester without affecting the trityl group. pH-controlled crystallization (pH 6.5–7.0) removes residual hydrolytic impurities, yielding trityl olmesartan acid at >99% purity [3] [7].

Stage 3: Medoxomil ConjugationTrityl olmesartan is esterified with 4-chloromethyl-5-methyl-1,3-dioxol-2-one (medoxomil chloride) using catalytic NaI (3 wt%) in DMA at 25°C. This suppresses acid-catalyzed detritylation and lactone formation (<0.1%), affording trityl olmesartan medoxomil in 92% yield [3] [7].

Stage 4: Deprotection and PurificationDetritylation with 75% aqueous acetic acid followed by anti-solvent crystallization (ethanol/water) yields olmesartan medoxomil with 99.9% purity and <0.1% residual olmesartan acid. Continuous-flow reactors have been implemented for this step, reducing reaction time from 48 hours to 20 minutes and eliminating thermal degradation impurities [7] [9].

Table 3: Key Impurities in Olmesartan Medoxomil Synthesis

ImpurityOriginControl StrategyAcceptance Limit
Olmesartan regioisomerN-alkylation at imidazole C4K2CO3 particle optimization<0.10%
Olmesartan acidIncomplete esterification or hydrolysisNaI-catalyzed esterification<0.15%
Olmesartan lactoneIntramolecular cyclization of acidLow-temperature processing<0.05%
Trityl olmesartan medoxomilIncomplete detritylationAcetic acid concentration control<0.20%

Based on ICH guidelines and process validation data [1] [3] [9]

Modern innovations include continuous-flow hydrogenation for detritylation (100% conversion in <5 minutes) and water/organic solvent mixtures to suppress olmesartan medoxomil dehydrate formation during crystallization—critical for maintaining polymorphic stability [7] [9]. These advances enable industrial production at 62% overall yield from the imidazole precursor, meeting global demand for this high-efficacy antihypertensive agent [3].

Properties

CAS Number

144689-63-4

Product Name

Olmesartan medoxomil

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)

InChI Key

VTRAEEWXHOVJFV-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O

Solubility

Insoluble
Soluble to 20 mM in DMSO
1.05e-02 g/L

Synonyms

5-Methyl-2-oxo-1,3-dioxolen-4-yl)methoxy-4-(1-hydroxy-1-methylethyl)-2-propyl-1-(4-(2-(tetrazol-5-yl)phenyl)phenyl)methylimidazol-5-carboxylate - T287346
Benicar
CS 866
CS-866
CS866
Medoxomil, Olmesartan
olmesartan medoxomil
Olmetec
Votum

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.